molecular formula C12H12O2S B13082352 (4-Methoxythiophen-3-yl)-phenylmethanol

(4-Methoxythiophen-3-yl)-phenylmethanol

Katalognummer: B13082352
Molekulargewicht: 220.29 g/mol
InChI-Schlüssel: YSMKVALLRIXZQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Methoxythiophen-3-yl)-phenylmethanol is an organic compound with the molecular formula C12H12O2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxythiophen-3-yl)-phenylmethanol typically involves the reaction of 4-methoxythiophene with benzaldehyde under specific conditions. One common method is the use of a Grignard reagent, where 4-methoxythiophene is first converted to its corresponding Grignard reagent and then reacted with benzaldehyde to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(4-Methoxythiophen-3-yl)-phenylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

(4-Methoxythiophen-3-yl)-phenylmethanol has several scientific research applications:

Wirkmechanismus

The mechanism of action of (4-Methoxythiophen-3-yl)-phenylmethanol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a methoxy group and a thiophene ring, which confer specific chemical and biological properties. This combination makes it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C12H12O2S

Molekulargewicht

220.29 g/mol

IUPAC-Name

(4-methoxythiophen-3-yl)-phenylmethanol

InChI

InChI=1S/C12H12O2S/c1-14-11-8-15-7-10(11)12(13)9-5-3-2-4-6-9/h2-8,12-13H,1H3

InChI-Schlüssel

YSMKVALLRIXZQG-UHFFFAOYSA-N

Kanonische SMILES

COC1=CSC=C1C(C2=CC=CC=C2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.